molecular formula C23H23NO6S B3479699 N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE

N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE

Cat. No.: B3479699
M. Wt: 441.5 g/mol
InChI Key: RLBISSWDRFDUFB-UHFFFAOYSA-N
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Description

N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the sulfonation of a methoxybenzene derivative, followed by the introduction of the hydroxy and dimethylphenyl groups through a series of substitution reactions. The final step usually involves the formation of the amide bond under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the sulfonamide group can produce an amine.

Scientific Research Applications

N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the methoxy and hydroxy groups can participate in various non-covalent interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide
  • N-Hydroxy-4-[(4-Methoxylphenyl)Sulfonyl]-2,2-Dimethyl-Hexahydro-1,4-Thiazepine-3(S)-Carboxamide

Uniqueness

N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-hydroxy-5-(4-methoxyphenyl)sulfonyl-2,3-dimethylphenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6S/c1-14-15(2)22(25)21(31(27,28)19-11-9-18(30-4)10-12-19)13-20(14)24-23(26)16-5-7-17(29-3)8-6-16/h5-13,25H,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBISSWDRFDUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1NC(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE
Reactant of Route 4
N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE
Reactant of Route 5
N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE

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